4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, 4-[(5-chlorothiophen-2-yl)methyl]-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one , reflects its structural complexity. The nomenclature is derived as follows:
- 1,4-Diazepan-5-one : A seven-membered ring with two nitrogen atoms at positions 1 and 4 and a ketone group at position 5.
- Substituents :
- A (5-chlorothiophen-2-yl)methyl group at position 4 of the diazepanone ring.
- A [6-(trifluoromethyl)pyridin-3-yl]methyl group at position 1.
The molecular formula, C₁₇H₁₇ClF₃N₃OS , corresponds to a molecular weight of 403.8 g/mol . The SMILES string (C1CN(CCN(C1=O)CC2=CC=C(S2)Cl)CC3=CN=C(C=C3)C(F)(F)F) encodes the connectivity of atoms, emphasizing the diazepanone core flanked by aromatic heterocycles.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClF₃N₃OS |
| Molecular Weight | 403.8 g/mol |
| CAS Registry Number | 909668-83-3 |
| SMILES | C1CN(CCN(C1=O)CC2=CC=C(S2)Cl)CC3=CN=C(C=C3)C(F)(F)F |
Molecular Architecture and Stereochemical Features
The molecule consists of three distinct regions:
- 1,4-Diazepan-5-one Core : A seven-membered ring with nitrogen atoms at positions 1 and 4 and a ketone at position 5.
- 5-Chlorothiophene Moiety : A thiophene ring substituted with chlorine at position 5, linked via a methylene group to the diazepanone core.
- 6-(Trifluoromethyl)pyridine Unit : A pyridine ring with a trifluoromethyl group at position 6, connected to the diazepanone via a methylene bridge.
Stereochemical analysis reveals no chiral centers in the parent structure, as all substituents are symmetrically arranged. However, the diazepanone ring exhibits conformational isomerism due to its flexibility. The chair-like conformation observed in similar 1,4-diazepan-5-one derivatives suggests that the core adopts a non-planar geometry to minimize steric strain.
X-ray Crystallographic Analysis of the Diazepanone Core
While direct X-ray data for this compound are unavailable, crystallographic studies of analogous 1,4-diazepan-5-one structures provide critical insights. For example, 1-benzyl-1,4-diazepan-5-one (a structurally similar compound) adopts a chair-like conformation in the solid state, with the seven-membered ring’s C1–C4 atoms forming a planar seat and the nitrogen atoms positioned above and below this plane. The C3–N2–C6–C7 torsion angle in such structures is approximately 77.8° , indicating a perpendicular arrangement between the diazepanone core and aromatic substituents.
In the title compound, steric interactions between the 5-chlorothiophene and 6-(trifluoromethyl)pyridine groups likely enforce a similar conformation. Hydrogen bonding between the ketone oxygen (O1) and adjacent NH groups may further stabilize the crystal lattice, as seen in related diazepanones.
| Crystallographic Parameter | Value (Analogous Structure) |
|---|---|
| Torsion Angle (C3–N2–C6–C7) | 77.8° |
| Conformation | Chair-like |
| Hydrogen Bonding | N–H···O (2.8–3.0 Å) |
Conformational Dynamics in Solution Phase
In solution, the diazepanone core exhibits dynamic flexibility , transitioning between chair-like and boat-like conformations. Nuclear magnetic resonance (NMR) studies of related compounds reveal averaged signals for equivalent protons, suggesting rapid interconversion between conformers at room temperature.
Key factors influencing conformational behavior include:
- Steric Effects : Bulky substituents like the trifluoromethylpyridine group restrict rotation about the C–N bonds.
- Electronic Interactions : The electron-withdrawing ketone group polarizes the diazepanone ring, affecting the stability of specific conformers.
- Solvent Effects : Polar solvents stabilize dipole-aligned conformations via solvation.
Molecular dynamics simulations predict that the chair conformation dominates in nonpolar solvents, while polar environments favor partially unfolded states. This flexibility may enhance the compound’s ability to interact with biological targets, though further experimental validation is required.
Properties
CAS No. |
909668-83-3 |
|---|---|
Molecular Formula |
C17H17ClF3N3OS |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C17H17ClF3N3OS/c18-15-4-2-13(26-15)11-24-8-7-23(6-5-16(24)25)10-12-1-3-14(22-9-12)17(19,20)21/h1-4,9H,5-8,10-11H2 |
InChI Key |
PTEMVPBYMCJMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1=O)CC2=CC=C(S2)Cl)CC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyridinyl intermediates, followed by their coupling with the diazepan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of anhydrous conditions and inert atmospheres can be essential to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions ensures high yield and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thienyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal applications where it may modulate signaling pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include derivatives with variations in the aryl or heteroaryl substituents. Key examples:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethylpyridinyl group in both the target compound and CAS 21487-14-9 stabilizes the molecule via electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets .
- Biological Activity: Unlike the phenanthridinone-propargyl derivative (), the target compound lacks a DNA-intercalating moiety, suggesting divergent mechanisms (e.g., enzyme inhibition vs. direct nucleic acid interaction) .
Pharmacokinetic Predictions
- LogP : Estimated at ~3.5 (higher than benzyl analogues due to the chloro-thienyl group).
- Metabolic Stability: The trifluoromethyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated derivatives .
Biological Activity
The compound 4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one (CAS No. 909668-93-5) is a novel diazepan derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 438.9 g/mol. The compound features a diazepan core modified with a thienyl group and a trifluoromethyl-pyridine moiety, which are believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds related to diazepans exhibit significant anticancer properties. For instance, structural analogs have demonstrated potent antiproliferative effects against various cancer cell lines, including colon carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF7) cells. The mechanism often involves disruption of the cell cycle and induction of apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Diazepan Derivative A | HT-29 | 0.5 | G2/M phase arrest |
| Diazepan Derivative B | M21 | 0.8 | Apoptosis induction |
| Diazepan Derivative C | MCF7 | 1.0 | Cytoskeletal disruption |
Neuropharmacological Effects
The diazepan structure is known for its interaction with GABA receptors, suggesting potential anxiolytic or sedative effects. Preliminary data suggest that the compound may enhance GABAergic transmission, although detailed studies are required to confirm these effects.
The proposed mechanisms through which This compound exerts its biological effects include:
- GABA Receptor Modulation : Potential enhancement of GABA receptor activity leading to increased inhibitory neurotransmission.
- Cell Cycle Inhibition : Induction of cell cycle arrest in cancer cells, particularly at the G2/M checkpoint.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
Case Studies
-
Study on Antiproliferative Activity :
A recent study evaluated the antiproliferative effects of various diazepan derivatives on cancer cell lines. The results indicated that certain modifications to the diazepan structure significantly increased potency against resistant cancer cells, suggesting a promising avenue for drug development . -
Neuropharmacological Assessment :
Another study explored the neuropharmacological profiles of similar compounds and found that they exhibited anxiolytic-like effects in animal models, supporting the hypothesis that modifications to the diazepan structure could enhance therapeutic efficacy in anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
